![molecular formula C16H24ClNO3 B3026201 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride CAS No. 27912-42-1](/img/structure/B3026201.png)
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride (also known as 1-benzodioxolyl-2-propylaminohexanone hydrochloride, or BDPH) is an organic compound used in scientific research. It is a derivative of benzodioxole and propylamino, which are both aromatic compounds. BDPH is a white to off-white powder and has a low solubility in water. It is used in laboratory experiments for its unique properties and to study its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
- Chalcone Derivatives Synthesis : Research has led to the synthesis of chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone, exploring their crystal structures and highlighting the impact of hydrogen bonding and π-π stacking interactions on the stability of the crystal packing (Jasinski et al., 2008).
Luminescence Properties
- Spectral Luminescence Studies : A study on the condensation of naphthylamines, aromatic aldehydes, and methyl 2-(benzo[1,3]dioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylate led to methyl hexahydrobenzo[a]acridine-9- and -[c]acridine-10-carboxylates, with investigations into their spectral luminescence properties (Kozlov et al., 2010).
Corrosion Inhibition
- Piperine Derivatives as Corrosion Inhibitors : Research on the interaction of Piperine derivatives with iron surfaces through theoretical density functional theory (DFT) and Monte Carlo dynamics studies revealed their potential as green corrosion inhibitors (Belghiti et al., 2018).
Molecular and Electronic Structures
- Supramolecular Aggregation : Investigation into polarized molecular-electronic structures and supramolecular aggregation of derivatives highlighted the role of hydrogen bonding and π–π stacking interactions in the molecular arrangement (Low et al., 2004).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(propylamino)hexan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-3-5-6-13(17-9-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNMCAKWVGCHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345651 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27912-42-1 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601345651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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